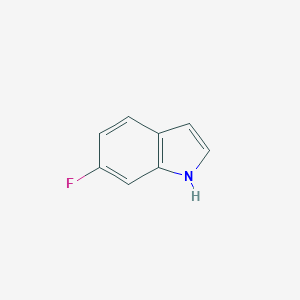

6-Fluoroindole

Overview

Description

6-Fluoroindole (CAS 399-51-9, C₈H₆FN) is a fluorinated indole derivative with a fluorine atom at the 6-position of the benzene ring. This modification imparts unique electronic and steric properties, making it a versatile building block in pharmaceuticals, agrochemicals, and materials science. Its molecular weight is 135.14 g/mol, and it typically appears as an off-white powder with a melting point of 72–76°C .

Key applications include:

- Drug Development: As an intermediate in synthesizing FDA-approved drugs like Tezacaftor (used in cystic fibrosis treatment) .

- Antimicrobial Activity: Disrupts quorum sensing (QS) and biofilm formation in pathogens like Serratia marcescens .

- Biochemical Probes: Serves as a substrate for toluene dioxygenase (TDO), yielding fluorescent products for enzyme activity assays .

- Material Science: Used in organic light-emitting diodes (OLEDs) and semiconductors due to its electron-withdrawing fluorine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Fluoroindole can be synthesized through several methods. One common approach involves the nitration of indoline, followed by reduction and cyclization to yield the desired product . Another method includes the electrophilic fluorination of indole derivatives using reagents such as trifluoromethyl hypofluorite or cesium fluoroxysulfate .

Industrial Production Methods: While laboratory-scale synthesis of this compound is well-documented, large-scale industrial production methods are less common. the scalability of the nitration and fluorination processes suggests potential for industrial application, provided that cost-effective and environmentally friendly conditions are optimized .

Chemical Reactions Analysis

Electrophilic Substitution and Borylation

6-Fluoroindole undergoes regioselective functionalization via iridium-catalyzed borylation, enabling late-stage diversification. The fluorine atom directs electrophilic attacks to specific positions:

Table 1: Regioselectivity in Borylation Reactions

-

Bismuth-catalyzed protodeboronation allows selective removal of boron groups, facilitating stepwise functionalization .

-

Fluorine’s electron-withdrawing effect (+I effect) enhances stability of intermediates during these reactions .

Enzymatic Oxidation

Toluene dioxygenase (TDO) oxidizes this compound to 6-fluoroindoxyl , a fluorescent metabolite. Key parameters:

-

Reaction Rate : this compound is oxidized 1.5× faster than native indole .

-

Product Stability : 6-Fluoroindoxyl exhibits meta-stability in aqueous media (t₁/₂ = 4.2 hrs at pH 7.4) .

-

Application : Serves as a fluorescent probe for monitoring tod operon activity in Pseudomonas putida .

Carboxylation and Derivatization

This compound undergoes carboxylation at the 2-position under directed lithiation conditions:

-

Reagent : LDA (lithium diisopropylamide), CO₂ gas

-

Product : this compound-2-carboxylic acid (Yield: 72%, Purity: >98%) .

-

Application : Intermediate for synthesizing Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors .

Impact of Ionization Potential (IP) on Reactivity

Fluorine substitution elevates the IP relative to indole, altering electron transfer kinetics:

Table 2: Ionization Potentials of Fluoroindoles

| Compound | IP (eV) | ΔIP vs. Indole | Reference |

|---|---|---|---|

| Indole | 7.76 | - | |

| This compound | 7.81 | +0.05 | |

| 5-Fluoroindole | 7.97 | +0.21 |

-

Higher IP reduces electron-donating capacity, suppressing charge-transfer quenching in photochemical reactions .

Microbial Adaptation and Metabolic Engineering

Escherichia coli evolved to utilize this compound as a tryptophan precursor via adaptive laboratory evolution (ALE):

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Drug Synthesis: 6-Fluoroindole is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its incorporation into drug formulations enhances bioactivity and specificity.

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity by disrupting quorum sensing in pathogens, thereby preventing biofilm formation and infections .

Case Study:

A study demonstrated that this compound derivatives could serve as effective inhibitors of tryptophan dioxygenase, an enzyme implicated in cancer progression. The fluorine substitution enhances the binding affinity and selectivity of these compounds towards the enzyme .

Biochemical Research

Key Applications:

- Protein Interaction Studies: this compound is employed in labeling bacterial cells (e.g., Escherichia coli) for studying protein-protein interactions using techniques like 19F NMR spectroscopy .

- Metabolic Adaptation: Recent research has shown that E. coli can adapt to utilize this compound as a nutrient source, converting it into fluorinated amino acids (e.g., 6-fluorotryptophan) which are incorporated into proteins .

Data Table: Adaptation of E. coli to Fluorinated Indoles

| Indole Type | Adaptation Success | Amino Acid Produced | Reference |

|---|---|---|---|

| This compound | High | 6-Fluorotryptophan | , |

| 7-Fluoroindole | Moderate | 7-Fluorotryptophan | , |

Material Science

Key Applications:

- Organic Electronics: The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. Its ability to be functionalized at various positions allows for the development of new materials with tailored properties .

Case Study:

Research has indicated that incorporating fluorinated indoles into polymer matrices can enhance the efficiency and stability of organic photovoltaic devices, making them more viable for commercial applications .

Agricultural Applications

Key Applications:

- Plant Growth Regulation: this compound acts as a plant growth regulator, promoting root development and enhancing resilience against environmental stressors. Its use in agriculture can lead to improved crop yields and sustainability .

Data Table: Effects on Plant Growth

| Application Type | Effect Observed | Reference |

|---|---|---|

| Root Development | Enhanced root biomass | |

| Environmental Resilience | Increased drought tolerance |

Environmental Applications

Key Applications:

Mechanism of Action

The mechanism of action of 6-Fluoroindole varies depending on its application:

Medicinal Chemistry: As a selective serotonin reuptake inhibitor, it binds to the serotonin transporter, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft.

Antimicrobial Activity: this compound interferes with the quorum sensing system of pathogens, inhibiting biofilm formation and reducing virulence.

Comparison with Similar Compounds

Positional Isomers of Fluoroindoles

The biological and chemical properties of fluoroindoles vary significantly based on fluorine substitution positions. Below is a comparative analysis of 6-fluoroindole with 4-, 5-, and 7-fluoroindoles:

Table 1: Comparison of Fluoroindole Isomers

Key Findings:

- This compound vs. 5-Fluoroindole : While both inhibit QS in S. marcescens, this compound exhibits superior potency, reducing biofilm mass by 80–90% and downregulating QS genes (e.g., bmsA, pigA) by 3-fold .

- This compound vs. 7-Fluoroindole : 7-Fluoroindole is underrepresented in studies despite early synthetic reports, likely due to metabolic instability .

Comparison with Halogenated Indoles

This compound outperforms other halogenated indoles in specific applications:

Table 2: this compound vs. Chlorinated/Brominated Analogues

Key Findings:

- Fluorine’s small atomic radius and electronegativity enhance this compound’s compatibility with enzymatic active sites (e.g., TDO) and synthetic versatility .

- Chlorinated/brominated analogues are less effective in fluorescence-based assays due to heavier halogens quenching emission signals .

Stability and Reactivity

This compound exhibits unique stability in metabolic and chemical contexts:

Biological Activity

6-Fluoroindole is a fluorinated derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer properties, metabolic adaptations in microorganisms, and its interactions with various biological systems.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in cancer treatment. The incorporation of fluorine atoms into indole structures has been shown to enhance their biological activities, particularly against various cancer cell lines.

1.1 Synthesis and Evaluation

A study synthesized several fluoroindole-tethered chromene derivatives and evaluated their anticancer properties against A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. The results indicated that compounds with fluorine substitutions, including those at the 6-position, exhibited significant growth inhibition, with some derivatives showing IC50 values lower than standard chemotherapeutics like Taxol .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | A549 | 15.8 |

| This compound Derivative B | PC-3 | 42.4 |

| This compound Derivative C | MCF-7 | 23.7 |

The mechanism by which these compounds exert their anticancer effects involves binding to tubulin, disrupting microtubule dynamics, and inducing apoptosis in cancer cells. Molecular docking studies confirmed that the binding interactions are facilitated by hydrogen bonds formed between the fluorinated compound and specific amino acid residues in tubulin .

2. Microbial Adaptation

Another significant area of research is the adaptation of microbial organisms to utilize this compound as a growth substrate. This adaptation has implications for understanding metabolic pathways involving fluorinated compounds.

2.1 Adaptive Laboratory Evolution (ALE)

In a groundbreaking study, Escherichia coli strains were evolved to metabolically adapt to this compound. The bacteria were subjected to selective pressure in environments where this compound was the sole carbon source, leading to the incorporation of this compound into their metabolic pathways as an amino acid analog .

- Key Findings :

- The evolved strains demonstrated enhanced growth rates on this compound compared to indole.

- Fluorinated indoles were converted into fluorotryptophan, which was then incorporated into proteins at tryptophan sites.

| Strain | Growth Rate on this compound | Adaptation Period (Passages) |

|---|---|---|

| Strain A | Increased significantly | 165 |

| Strain B | Moderate increase | 128 |

3. Utilization in Plant Systems

The biological activity of this compound extends to plant systems as well. Research has shown that plant enzymes can utilize fluoroindoles effectively.

3.1 Tryptophan Synthase Activity

Studies on carrot and tobacco cell cultures revealed that tryptophan synthase could rapidly utilize various fluoroindoles, including this compound, for synthesizing tryptophan derivatives . This suggests potential applications in plant biotechnology for producing modified amino acids.

4. Conclusion

The biological activity of this compound is multifaceted, encompassing significant anticancer properties and metabolic adaptability in microorganisms. Its ability to be incorporated into biological systems highlights its potential utility in both therapeutic applications and biotechnological innovations.

5. Future Directions

Further research is needed to explore:

- The full range of biological activities of this compound derivatives.

- Mechanisms underlying microbial adaptation to fluorinated compounds.

- Potential applications in agricultural biotechnology.

This comprehensive understanding can pave the way for developing novel therapeutic agents and biotechnological applications utilizing fluorinated compounds like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Fluoroindole, and how do reaction conditions influence yield?

- This compound is typically synthesized via electrophilic fluorination of indole derivatives or palladium-catalyzed cross-coupling reactions. For instance, the use of continuous-flow systems enables efficient C-H olefination with methyl acrylate, yielding 67% under optimized conditions . Alternative methods include Suzuki-Miyaura coupling for regioselective fluorination. Key factors affecting yield include catalyst choice (e.g., Ru/HI systems), temperature control, and solvent selection (e.g., DMF or acetonitrile) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Structural elucidation requires a combination of NMR (¹H/¹³C) to confirm substitution patterns and GC-MS for purity assessment. The InChIKey

YYFFEPUCAKVRJX-UHFFFAOYSA-N(from ) aids in database cross-referencing. High-resolution mass spectrometry (HRMS) and FT-IR can further validate functional groups. For trace impurities, HPLC with UV detection is recommended .

Q. How should this compound be stored to ensure stability, and what are its handling precautions?

- Store at -20°C in airtight, light-protected containers to prevent degradation. Use inert atmospheres (e.g., argon) during experimental handling to avoid oxidation. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential irritant properties .

Advanced Research Questions

Q. How does this compound function as an auxin biosynthesis inhibitor in plant studies, and what experimental controls are critical?

- In maize studies, this compound (6-FI) inhibits indole-3-acetic acid (IAA) biosynthesis by competing with endogenous indole pools. Experimental design must include untreated controls, exogenous IAA treatments, and stress conditions (e.g., drought). Data validation requires LC-MS quantification of phytohormones (ABA, JA) and statistical analysis (e.g., Duncan’s test for significance, p < 0.05) .

Q. What strategies improve reaction yields when using this compound in cross-dehydrogenative coupling (CDC) reactions?

- Optimize residence time (e.g., 20 minutes in continuous-flow systems) and olefin partner reactivity. For example, methyl acrylate yields 67%, while nonactivated olefins like styrene require longer reaction times or Lewis acid additives. Monitor reaction progress via inline IR spectroscopy to adjust parameters dynamically .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., missing melting point data) for this compound?

- Use differential scanning calorimetry (DSC) to empirically determine melting points. Cross-reference spectral data (e.g., NMR shifts) with computational predictions (DFT calculations) to validate structural consistency. Collaborate with suppliers to obtain batch-specific certificates of analysis (CoA) .

Q. What challenges arise when tracking this compound incorporation in microbial systems, and how are they mitigated?

- In E. coli adaptive evolution experiments, fluorometric assays and OD600 monitoring are essential to detect indole depletion phases. Phase 1 growth instability (fluctuating OD600) necessitates frequent sampling and proteomic profiling to identify metabolic adaptations .

Q. How do electronic effects of the 6-fluoro substituent influence indole reactivity compared to other halogenated analogs?

- The electron-withdrawing fluoro group reduces nucleophilicity at the C-3 position, favoring electrophilic substitutions at C-2. Comparative studies with 6-chloroindole reveal lower reactivity in Friedel-Crafts alkylation, requiring stronger Lewis acids (e.g., AlCl₃ vs. FeCl₃) .

Q. Methodological Considerations

- Data Analysis : Use multivariate statistics (ANOVA, PCA) to dissect complex biological or chemical datasets, especially when multiple variables (e.g., temperature, catalyst loading) are involved .

- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over supplier catalogs for physical property data. Cross-check CAS 399-51-9 entries in PubChem and Reaxys for consistency .

Properties

IUPAC Name |

6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFFEPUCAKVRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325857 | |

| Record name | 6-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-51-9 | |

| Record name | 399-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.